molecular formula C27H27N5OS B14245505 N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide CAS No. 365429-61-4

N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide

Cat. No.: B14245505
CAS No.: 365429-61-4
M. Wt: 469.6 g/mol
InChI Key: UFSLYPYWVZGBKS-UHFFFAOYSA-N
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Description

N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a nicotinamide moiety, and a cyclohexylamino group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with the nicotinamide and pyridyl groups. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole intermediate.

    Cyclohexylamino Group Addition: The cyclohexylamino group is added through an amination reaction, typically using cyclohexylamine and a suitable catalyst.

    Nicotinamide Coupling: The final step involves coupling the nicotinamide moiety to the thiazole-pyridyl intermediate, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

    Bis(2-ethylhexyl) Terephthalate: A plasticizer used in various industrial applications.

Uniqueness

N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of specificity and efficacy.

Properties

CAS No.

365429-61-4

Molecular Formula

C27H27N5OS

Molecular Weight

469.6 g/mol

IUPAC Name

N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C27H27N5OS/c1-18-7-5-8-19(15-18)24-25(34-27(31-24)32-26(33)21-9-6-13-28-17-21)20-12-14-29-23(16-20)30-22-10-3-2-4-11-22/h5-9,12-17,22H,2-4,10-11H2,1H3,(H,29,30)(H,31,32,33)

InChI Key

UFSLYPYWVZGBKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC(=NC=C4)NC5CCCCC5

Origin of Product

United States

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